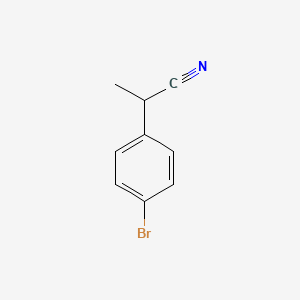

2-(4-Bromophenyl)propanenitrile

Description

Properties

IUPAC Name |

2-(4-bromophenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSOXPFLDSMDKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444360 | |

| Record name | 2-(4-bromophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42186-06-1 | |

| Record name | 2-(4-bromophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromophenyl)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Analysis of 2-(4-Bromophenyl)propanenitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 2-(4-Bromophenyl)propanenitrile and its derivatives. This class of compounds serves as a crucial building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. A thorough understanding of their spectroscopic properties is essential for structure elucidation, purity assessment, and quality control.

Core Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Electron ionization (EI) is a common method that can also provide structural information through fragmentation patterns.

Table 1: Predicted Mass Spectrometry Data for this compound [1]

| Adduct/Fragment | Predicted m/z |

| [M]⁺ | 208.98346 |

| [M+H]⁺ | 209.99129 |

| [M+Na]⁺ | 231.97323 |

| [M+NH₄]⁺ | 227.01783 |

| [M+K]⁺ | 247.94717 |

| [M-H]⁻ | 207.97673 |

| [M+HCOO]⁻ | 253.98221 |

| [M+CH₃COO]⁻ | 267.99786 |

Note: Data is predicted and sourced from PubChem.[1] The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) will result in characteristic M and M+2 peaks for all bromine-containing fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy of a Key Derivative

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule. Below is a summary of expected ¹H and ¹³C NMR data for 2-(4-Bromophenyl)-2-methylpropanenitrile , based on established chemical shift principles.

Table 2: Expected ¹H and ¹³C NMR Data for 2-(4-Bromophenyl)-2-methylpropanenitrile

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ¹H | ~ 7.5 | Doublet | 2H | Aromatic CH (ortho to Br) |

| ¹H | ~ 7.3 | Doublet | 2H | Aromatic CH (meta to Br) |

| ¹H | ~ 1.7 | Singlet | 6H | -C(CH₃)₂ |

| ¹³C | ~ 138 | Singlet | - | Aromatic C-Br |

| ¹³C | ~ 132 | Singlet | - | Aromatic CH |

| ¹³C | ~ 128 | Singlet | - | Aromatic CH |

| ¹³C | ~ 122 | Singlet | - | Aromatic C-C(CH₃)₂CN |

| ¹³C | ~ 121 | Singlet | - | -C≡N |

| ¹³C | ~ 35 | Singlet | - | -C (CH₃)₂CN |

| ¹³C | ~ 25 | Singlet | - | -C(C H₃)₂ |

Infrared (IR) Spectroscopy of a Key Derivative

IR spectroscopy is used to identify the functional groups present in a molecule. The nitrile group (C≡N) has a very characteristic sharp absorption band.

Table 3: Key Infrared Absorption Bands for 2-(4-Bromophenyl)-2-methylpropanenitrile

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2980 | Medium | Aliphatic C-H stretch |

| ~ 2240 | Sharp, Strong | C≡N (Nitrile) stretch |

| ~ 1600, 1485 | Medium-Strong | Aromatic C=C ring stretch |

| ~ 1070 | Strong | C-Br stretch (Aromatic) |

| ~ 830 | Strong | p-substituted benzene C-H bend |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound derivative.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: 90°

-

Acquisition Time: 2-3 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64 (to improve signal-to-noise ratio)

-

-

¹³C NMR Acquisition Parameters:

-

Mode: Proton-decoupled

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

-

-

Instrumentation:

-

A Fourier-Transform Infrared Spectrometer equipped with an ATR accessory.

-

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to specific functional groups using standard correlation tables. Pay close attention to the nitrile (C≡N) stretch.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the sample as necessary to avoid detector saturation.

-

-

Instrumentation:

-

A mass spectrometer with an Electron Ionization (EI) source is commonly used for this type of molecule.

-

-

Acquisition Parameters (for EI):

-

Ionization Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight (e.g., 300).

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺). Look for the characteristic isotopic pattern of bromine (M and M+2 peaks of approximately equal intensity).

-

Analyze the major fragment ions to deduce the fragmentation pathways.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a logical relationship for structure elucidation.

References

An In-depth Technical Guide to the Reaction Kinetics and Mechanism of 2-(4-Bromophenyl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction kinetics and mechanism involved in the synthesis of 2-(4-Bromophenyl)propanenitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis, primarily achieved through the nucleophilic substitution of a 1-(4-bromophenyl)ethyl precursor with a cyanide salt, is critically examined. This document elucidates the competing SN1 and SN2 reaction pathways, the influence of reaction conditions on the prevailing mechanism, and the application of phase-transfer catalysis (PTC) to enhance reaction efficiency. Detailed experimental protocols, quantitative kinetic data from analogous systems, and mechanistic diagrams are presented to offer a thorough understanding for research, development, and process optimization.

Introduction

This compound and its derivatives are important structural motifs in medicinal chemistry. The synthesis of this class of compounds typically involves the formation of a carbon-carbon bond at the benzylic position through the displacement of a leaving group by a cyanide nucleophile. Understanding the kinetics and mechanism of this transformation is paramount for controlling reaction outcomes, optimizing yields, and ensuring the stereochemical integrity of chiral centers, which is often a critical aspect in drug development.

The reaction to form this compound from a precursor such as 1-(4-bromophenyl)ethyl bromide is a classic example of a nucleophilic substitution reaction at a secondary benzylic carbon. This position is unique as it can support both SN1 and SN2 reaction mechanisms due to the ability of the phenyl ring to stabilize both a carbocation intermediate and the transition state of a bimolecular substitution.[1][2] The choice between these pathways is delicately balanced and can be influenced by a variety of factors including the nature of the solvent, the concentration and identity of the nucleophile, and the use of catalysts.

Reaction Mechanisms: SN1 vs. SN2 Pathways

The synthesis of this compound from 1-(4-bromophenyl)ethyl halide can proceed through two primary mechanistic pathways:

-

SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the formation of a carbocation intermediate. The rate-determining step is the unimolecular dissociation of the leaving group to form a resonance-stabilized secondary benzylic carbocation. This intermediate is then rapidly attacked by the cyanide nucleophile. Protic solvents, which can solvate both the leaving group and the carbocation, tend to favor the SN1 pathway.[1]

-

SN2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the cyanide nucleophile attacks the electrophilic carbon from the backside of the leaving group. This process involves a single transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. The SN2 mechanism is favored by strong nucleophiles and polar aprotic solvents, which solvate the cation of the cyanide salt but not the "naked" and highly reactive cyanide anion.[1]

The competition between these two pathways is a key consideration in the synthesis of this compound. For a secondary benzylic halide, both mechanisms are viable. The use of a strong nucleophile like cyanide (CN⁻) in a polar aprotic solvent such as DMSO or DMF would typically favor an SN2 reaction.[1] Conversely, conducting the reaction in a protic solvent like ethanol or water could lead to a greater contribution from the SN1 pathway.

Phase-Transfer Catalysis (PTC) in Nitrile Synthesis

A significant challenge in the synthesis of this compound is the mutual insolubility of the organic substrate (dissolved in an organic solvent) and the inorganic cyanide salt (typically dissolved in water). Phase-transfer catalysis (PTC) provides an elegant solution to this problem by facilitating the transport of the nucleophile from the aqueous phase to the organic phase where the reaction occurs.

Common phase-transfer catalysts include quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB), phosphonium salts, and crown ethers. The lipophilic cation of the catalyst pairs with the cyanide anion, forming an ion pair that is soluble in the organic phase. This "naked" cyanide is a potent nucleophile, leading to a significant acceleration of the reaction rate under mild conditions.

Mechanism of Phase-Transfer Catalysis

The mechanism of PTC for the cyanation of a secondary benzylic halide can be described by two main models: the Starks (extraction) mechanism and the Makosza (interfacial) mechanism. In the context of this reaction, the extraction mechanism is generally considered more relevant.

Quantitative Kinetic Data

| Catalyst | Catalyst Type | Reaction Time (hours) | Yield (%) |

| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | 6 | 85 |

| Tetrabutylphosphonium Bromide (TBPB) | Quaternary Phosphonium Salt | 6 | 92 |

| 18-Crown-6 | Crown Ether | 4 | 95 |

| Table 1: Comparative performance of phase-transfer catalysts in the benzylation of 2-phenylpropanenitrile.[3] |

This data highlights that crown ethers can lead to faster reaction times and higher yields compared to quaternary ammonium and phosphonium salts in this type of reaction. The choice of catalyst is a critical parameter for process optimization.

The rate law for an SN2 reaction is typically second order, being first order in both the substrate and the nucleophile:

Rate = k[Substrate][Nucleophile]

For an SN1 reaction, the rate law is first order, depending only on the concentration of the substrate:

Rate = k[Substrate]

For the phase-transfer catalyzed reaction, the kinetics can be more complex, often depending on the catalyst concentration, stirring speed (interfacial area), and the concentrations of the reactants in their respective phases.

Detailed Experimental Protocols

The following is a representative experimental protocol for the synthesis of a 2-arylpropanenitrile via phase-transfer catalysis, adapted from a procedure for the benzylation of 2-phenylpropanenitrile.[3] This protocol can serve as a starting point for the synthesis of this compound.

Materials:

-

1-(4-Bromophenyl)ethyl bromide (1.0 equiv.)

-

Sodium cyanide (1.2 equiv.)

-

Toluene

-

50% (w/w) aqueous sodium hydroxide solution (as a potential base if starting from the corresponding phenylacetonitrile) or water.

-

Phase-transfer catalyst (e.g., TBAB, 0.05 equiv.)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-bromophenyl)ethyl bromide in toluene.

-

Aqueous Phase Preparation: In a separate beaker, dissolve sodium cyanide in water.

-

Catalyst Addition: Add the phase-transfer catalyst to the organic phase.

-

Reaction Initiation: Add the aqueous sodium cyanide solution to the vigorously stirring organic phase.

-

Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic and aqueous layers.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by distillation.

Conclusion

The synthesis of this compound is a nuanced process governed by a delicate interplay of reaction kinetics and mechanisms. The choice between SN1 and SN2 pathways can be strategically manipulated through the selection of appropriate solvents and reaction conditions. Phase-transfer catalysis stands out as a highly effective and green methodology to overcome the challenge of immiscible reactants, leading to enhanced reaction rates and yields. This guide provides the fundamental knowledge, including mechanistic insights, comparative data, and detailed protocols, to empower researchers and drug development professionals in the efficient and controlled synthesis of this important class of molecules. Further investigation into the specific kinetic parameters for the cyanation of 1-(4-bromophenyl)ethyl halides would be a valuable contribution to the field, allowing for more precise modeling and optimization of this critical transformation.

References

Revolutionizing Profen Synthesis: A Technical Guide to Novel Synthetic Routes for 2-Arylpropanenitriles

For Immediate Release

A comprehensive technical guide detailing novel and efficient synthetic routes to 2-arylpropanenitriles, key precursors to the widely used class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens," has been compiled for researchers, scientists, and professionals in drug development. This whitepaper addresses the growing need for greener, more atom-economical, and versatile methods for synthesizing these critical pharmaceutical intermediates, moving beyond classical, often harsh, synthetic methodologies.

This guide focuses on innovative strategies starting from simple, readily available precursors, including benzylic alcohols, styrenes, and arylacetic acids. The methodologies presented leverage modern catalytic systems, offering significant advantages in terms of yield, selectivity, and functional group tolerance.

Key Synthetic Strategies Explored:

This guide provides an in-depth analysis of three primary modern synthetic approaches:

-

Direct Cyanation of Benzylic Alcohols: This section details the conversion of benzylic alcohols to 2-arylpropanenitriles through direct substitution of the hydroxyl group. This approach avoids the pre-functionalization of the alcohol, which is often required in traditional methods. Catalytic systems employing Indium, Boron, and synergistic photoredox/copper catalysis are presented, offering mild reaction conditions and high efficiency.[1][2][3]

-

Hydrocyanation of Styrenes: The direct addition of a cyano group across the double bond of styrenes represents a highly atom-economical route to 2-arylpropanenitriles. This guide explores both nickel-catalyzed and boron Lewis acid-catalyzed hydrocyanation reactions, providing insights into the reaction mechanisms and substrate scope.[4][5]

-

Decarboxylative Cyanation of Arylacetic Acids: This innovative strategy involves the replacement of a carboxylic acid group with a nitrile. This method is particularly attractive due to the wide availability of arylacetic acids. The guide discusses recent advancements in photoredox-mediated decarboxylative cyanation, which offers a mild and versatile alternative to traditional methods.[6][7][8]

Comparative Analysis of Synthetic Routes

To facilitate a clear comparison of the discussed methodologies, the following tables summarize the quantitative data for each synthetic strategy.

Table 1: Direct Cyanation of Benzylic Alcohols

| Catalyst System | Cyanide Source | Substrate Scope | Yield (%) | Reference |

| InBr₃ | TMSCN | Secondary & Tertiary Benzylic Alcohols | 85-99 | [1] |

| B(C₆F₅)₃ | tert-Butyl isocyanide | Secondary & Tertiary Benzylic Alcohols | 75-98 | [2] |

| Photoredox/Cu | TMSCN | Primary, Secondary & Tertiary Benzylic Alcohols | 60-95 | [3] |

| Brønsted Acid (HFIP) | TMSCN | Secondary & Tertiary Benzylic Alcohols | 70-92 | [9] |

Table 2: Hydrocyanation of Styrenes

| Catalyst System | Cyanide Source | Substrate Scope | Yield (%) | Reference |

| Ni(cod)₂/Ligand | HCN | α-Substituted Styrenes | 65-95 | [5] |

| BCl₃ | Cyclohexa-1,4-diene-based HCN surrogate | 1,1-Disubstituted and Trisubstituted Alkenes | 70-90 | [4] |

Table 3: Decarboxylative Cyanation of Arylacetic Acids

| Method | Cyanide Source | Substrate Scope | Yield (%) | Reference |

| Electrophotochemical (CeCl₃/Cu(OTf)₂) | TMSCN | Arylacetic Acids | 70-85 | [6] |

| Photoredox (with cyanobenziodoxolones) | CBX reagents | α-Amino and α-Oxy Acids | 60-90 | [7] |

Visualizing the Synthetic Pathways

To provide a clear visual representation of the discussed synthetic strategies, the following diagrams have been generated using the DOT language.

Figure 1: Direct Cyanation of Benzylic Alcohols.

Figure 2: Hydrocyanation of Styrenes.

Figure 3: Decarboxylative Cyanation of Arylacetic Acids.

Detailed Experimental Protocols

This section provides representative experimental procedures for each of the key synthetic transformations discussed.

Protocol 1: InBr₃-Catalyzed Direct Cyanation of a Benzylic Alcohol[1]

Materials:

-

1-Phenylethanol (1.0 mmol)

-

Trimethylsilyl cyanide (TMSCN) (1.2 mmol)

-

Indium(III) bromide (InBr₃) (0.05 mmol)

-

Dichloromethane (CH₂Cl₂) (5 mL)

Procedure:

-

To a stirred solution of 1-phenylethanol in dichloromethane, add InBr₃ at room temperature.

-

Add TMSCN to the mixture.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-phenylpropanenitrile.

Protocol 2: Nickel-Catalyzed Hydrocyanation of Styrene[4][6]

Materials:

-

Styrene (1.0 mmol)

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂] (0.02 mmol)

-

Phosphine Ligand (e.g., triphenylphosphine) (0.04 mmol)

-

Acetone cyanohydrin (as HCN source) (1.5 mmol)

-

Toluene (5 mL)

Procedure:

-

In a glovebox, dissolve Ni(cod)₂ and the phosphine ligand in toluene in a reaction vessel.

-

Add styrene to the catalyst solution.

-

Add acetone cyanohydrin to the reaction mixture.

-

Seal the vessel and stir the mixture at the desired temperature (e.g., 60 °C).

-

Monitor the reaction by Gas Chromatography (GC).

-

After completion, cool the reaction to room temperature and carefully quench any remaining cyanide source.

-

Dilute the mixture with a suitable solvent (e.g., ether) and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the residue by column chromatography to yield 2-phenylpropanenitrile.

Protocol 3: Photoredox-Mediated Decarboxylative Cyanation of an Arylacetic Acid[7]

Materials:

-

2-Phenylpropanoic acid (Ibuprofen) (0.5 mmol)

-

Photocatalyst (e.g., an iridium or organic dye catalyst) (0.01 mmol)

-

N-Cyanobenziodoxolone (CBX) or other electrophilic cyanating agent (0.75 mmol)

-

Solvent (e.g., Dimethylformamide - DMF) (5 mL)

Procedure:

-

To a reaction vial, add the arylacetic acid, photocatalyst, and cyanating reagent.

-

Add the solvent and degas the mixture with an inert gas (e.g., argon) for 15 minutes.

-

Place the reaction vial under irradiation with a suitable light source (e.g., blue LEDs) and stir at room temperature.

-

Monitor the reaction by LC-MS or TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash chromatography to obtain the corresponding 2-arylpropanenitrile.

Conclusion and Future Outlook

The development of novel synthetic routes to 2-arylpropanenitriles from simple precursors is a significant advancement in pharmaceutical chemistry. The methods highlighted in this guide—direct cyanation of alcohols, hydrocyanation of styrenes, and decarboxylative cyanation—offer substantial improvements over classical approaches in terms of efficiency, safety, and environmental impact. These modern catalytic strategies provide drug development professionals with a more versatile and sustainable toolkit for the synthesis of profen-based NSAIDs and other valuable molecules. Future research will likely focus on further expanding the substrate scope, developing even more efficient and selective catalysts, and applying these methodologies to the synthesis of a broader range of pharmaceutical intermediates.

References

- 1. Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3 [organic-chemistry.org]

- 2. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Transfer Hydrocyanation of α- and α,β-Substituted Styrenes Catalyzed by Boron Lewis Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Electrophotochemical metal-catalyzed synthesis of alkylnitriles from simple aliphatic carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones: a divergent mechanism compared to alkynylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrevlett.com [chemrevlett.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Bromophenyl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)propanenitrile is an organic compound that serves as a valuable intermediate in organic synthesis.[1] Its chemical structure, featuring a bromine-substituted phenyl ring and a nitrile group, allows for a variety of chemical transformations, making it a key building block in the development of more complex molecules.[1] This document provides a comprehensive overview of its known physicochemical properties, available experimental data, and safety information, compiled from various sources to support research and development activities.

Chemical Identity and Structure

This section details the fundamental identifiers and structural information for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 42186-06-1 | [1] |

| Molecular Formula | C₉H₈BrN | [1][2] |

| SMILES | CC(C#N)C1=CC=C(C=C1)Br | [2] |

| InChI | InChI=1S/C9H8BrN/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7H,1H3 | [2] |

| InChIKey | FSSOXPFLDSMDKO-UHFFFAOYSA-N | [2] |

| MDL Number | MFCD11036513 | [1] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Experimental data for this specific compound is limited; where available, predicted values or data from closely related isomers are noted.

| Property | Value | Source & Notes |

| Molecular Weight | 210.07 g/mol | [1][2] |

| Monoisotopic Mass | 208.98401 Da | [2][3] |

| Appearance | Light yellow solid (for related (2-Bromophenyl)acetonitrile) | [4] |

| Melting Point | 1 °C / 33.8 °F (for related (2-Bromophenyl)acetonitrile) | [4] |

| Flash Point | 151.5°C (for isomer 3-(4-bromophenyl)propanenitrile) | [5] |

| Density | 1.510 g/cm³ (for related (2-Bromophenyl)acetonitrile) | [4] |

| Predicted XlogP | 2.8 | [2] |

Spectral Data

While detailed experimental spectra (NMR, IR) for this compound were not available in the searched literature, predictive data for mass spectrometry has been calculated.

Predicted Mass Spectrometry Collision Cross Section (CCS)

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 209.99129 | 135.4 |

| [M+Na]⁺ | 231.97323 | 148.8 |

| [M-H]⁻ | 207.97673 | 140.2 |

| [M+NH₄]⁺ | 227.01783 | 155.7 |

| [M+K]⁺ | 247.94717 | 137.3 |

| Data Source: PubChemLite, calculated using CCSbase.[2] |

Experimental Protocols

General Synthesis Approach: Nucleophilic Cyanation

A common method for synthesizing arylpropanenitriles involves the nucleophilic substitution of a suitable benzylic halide with a cyanide salt.

-

Starting Material Preparation: The synthesis would likely start from 1-bromo-4-ethylbenzene. This compound would first be subjected to benzylic bromination using a reagent like N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) under photochemical conditions to yield 1-bromo-4-(1-bromoethyl)benzene.

-

Nucleophilic Substitution: The resulting benzylic bromide is then reacted with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO or DMF. The cyanide ion (CN⁻) acts as a nucleophile, displacing the bromide to form the carbon-carbon bond, yielding this compound.

-

Workup and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed, dried over an anhydrous salt (like MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified using techniques such as column chromatography on silica gel or recrystallization to yield the pure nitrile.

Below is a conceptual workflow for this generalized synthesis.

Safety, Handling, and Storage

Safety data for this compound is not directly available, but information from closely related isomers and analogues provides essential guidance. The following precautions are based on data for compounds like 2-(2-Bromophenyl)propanenitrile and 3-(4-Bromophenyl)propanenitrile.[3][7]

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][7][8]

-

Respiratory Irritation: May cause respiratory irritation.[7][8]

Recommended Precautions:

-

Handling: Use only in a well-ventilated area, preferably within a fume hood.[8] Avoid breathing dust, fumes, or vapors.[7] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and safety glasses with side-shields or goggles.[7][8]

-

Storage: Store in a cool, dry, and well-ventilated area.[8] Keep the container tightly closed and in its original packaging.[8] The compound may be light-sensitive, so storage in an opaque or amber container is advisable.[8] Room temperature storage is generally acceptable.[1]

The logical relationship between the compound's structure and its properties is visualized below.

References

- 1. This compound [myskinrecipes.com]

- 2. PubChemLite - this compound (C9H8BrN) [pubchemlite.lcsb.uni.lu]

- 3. 3-(4-Bromophenyl)propanenitrile | C9H8BrN | CID 2735611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid - Google Patents [patents.google.com]

- 7. angenechemical.com [angenechemical.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

In-Depth Technical Guide: 2-(4-Bromophenyl)propanenitrile (CAS No. 42186-06-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)propanenitrile, a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. This document details its chemical identity, molecular structure, and key physicochemical properties. A representative synthetic protocol is provided, along with a summary of its spectroscopic characterization. Furthermore, drawing parallels with structurally similar bioactive molecules, this guide explores a potential mechanism of action involving the Estrogen Receptor β (ERβ) signaling pathway, offering a rationale for its application in drug discovery and development.

Chemical Identity and Molecular Structure

This compound is an organic compound featuring a phenyl ring substituted with a bromine atom and a propanenitrile group.

Molecular Structure:

Caption: 2D representation of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| CAS Number | 42186-06-1[1] |

| Molecular Formula | C₉H₈BrN[1] |

| Molecular Weight | 210.07 g/mol [1] |

| IUPAC Name | This compound |

| SMILES | CC(C#N)c1ccc(Br)cc1 |

| InChI Key | FSSOXPFLDSMDKO-UHFFFAOYSA-N |

Synthesis and Characterization

While this compound is commercially available, understanding its synthesis is crucial for analogue development and process optimization. A common route to similar 2-arylpropanenitriles involves the modification of a corresponding phenylacetic acid or its derivatives.

Experimental Protocol: A Representative Synthesis

The following protocol describes a plausible synthetic route adapted from procedures for structurally related compounds, such as the synthesis of 2-(4-bromomethyl)phenylpropionic acid, which proceeds through a nitrile intermediate. This method involves the conversion of a suitable precursor, 2-(4-bromophenyl)propanoic acid, to the corresponding amide, followed by dehydration to the nitrile.

Step 1: Amide Formation from Carboxylic Acid

-

In a round-bottom flask, dissolve 2-(4-bromophenyl)propanoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

-

To this mixture, add a source of ammonia, such as ammonium chloride (NH₄Cl) (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(4-bromophenyl)propanamide.

Step 2: Dehydration of Amide to Nitrile

-

In a dry flask under an inert atmosphere, dissolve the 2-(4-bromophenyl)propanamide (1.0 eq) in a suitable solvent like anhydrous tetrahydrofuran (THF).

-

Add a dehydrating agent, such as trifluoroacetic anhydride (TFAA) (2.0 eq), dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization Data

The following table summarizes the expected spectroscopic data for this compound based on typical values for similar chemical structures.

Table 2: Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.55 (d, J=8.4 Hz, 2H, Ar-H), 7.30 (d, J=8.4 Hz, 2H, Ar-H), 3.85 (q, J=7.2 Hz, 1H, CH), 1.65 (d, J=7.2 Hz, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 138.5 (Ar-C), 132.0 (Ar-CH), 128.5 (Ar-CH), 122.0 (Ar-C-Br), 120.0 (CN), 31.0 (CH), 21.0 (CH₃) |

| FT-IR (KBr, cm⁻¹) | ν: 2980 (C-H, aliphatic), 2245 (C≡N, nitrile), 1590, 1485 (C=C, aromatic), 1070 (C-Br) |

| Mass Spec. (EI, m/z) | 210/212 [M]⁺ (corresponding to ⁷⁹Br/⁸¹Br isotopes), 195/197 [(M-CH₃)]⁺, 131 [(M-Br)]⁺, 102 [(M-Br-CN)]⁺ |

Potential Biological Activity and Signaling Pathway

While direct biological studies on this compound are not extensively reported, its structural similarity to known bioactive molecules provides a strong basis for hypothesizing its potential therapeutic targets. A notable structural analogue is Diarylpropionitrile (DPN), a well-characterized and highly selective agonist for Estrogen Receptor β (ERβ).[2][3][4] DPN is reported to have a 70-fold higher binding affinity for ERβ over ERα.[2][5] This selectivity has made DPN a valuable tool for studying the distinct physiological roles of ERβ.

Given the structural parallels, it is plausible that this compound could also interact with nuclear hormone receptors, potentially ERβ. The following diagram illustrates the canonical signaling pathway of Estrogen Receptor β.

Caption: Proposed Estrogen Receptor β (ERβ) signaling pathway for this compound.

Upon entering the cell, this compound may bind to the inactive ERβ, which is typically complexed with heat shock proteins (HSPs) in the cytoplasm. This binding would induce a conformational change in the receptor, causing the dissociation of HSPs. The activated ligand-receptor complex would then translocate to the nucleus and dimerize. This dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. The receptor-DNA complex then recruits co-activator proteins, initiating the transcription of genes involved in various physiological processes, including neuroprotection and anti-inflammatory responses.

Applications in Drug Development and Research

The potential of this compound as a modulator of nuclear receptors like ERβ opens avenues for its use in the development of novel therapeutics. Selective ERβ agonists are of interest for treating conditions such as anxiety, depression, and certain inflammatory diseases, with potentially fewer side effects than non-selective estrogen treatments.[6]

Furthermore, the bromine atom on the phenyl ring serves as a versatile handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. The nitrile group can also be chemically transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, further expanding its utility in creating novel chemical entities.

Conclusion

This compound is a valuable building block for organic synthesis with promising, albeit putative, biological activity. Its structural similarity to known ERβ agonists suggests a potential role in modulating this important signaling pathway. Further research is warranted to experimentally validate its biological targets and elucidate its precise mechanism of action, which could pave the way for its use in the development of novel therapeutics for a range of diseases. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the potential of this compelling molecule.

References

- 1. This compound [myskinrecipes.com]

- 2. Diarylpropionitrile - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Estrogen receptor-beta agonist diarylpropionitrile: biological activities of R- and S-enantiomers on behavior and hormonal response to stress - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 2-(4-Bromophenyl)propanenitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Bromophenyl)propanenitrile is a valuable chemical intermediate in the synthesis of a variety of organic molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a bromine-substituted phenyl ring and a nitrile group, allows for diverse functionalization, making it a key building block in the development of more complex compounds with potential biological activities, including anti-inflammatory and anti-cancer properties.[1] This technical guide provides an in-depth look at the synthesis of this compound, including known reaction pathways and experimental protocols for related structures. While the specific historical details of its initial discovery and first synthesis are not extensively documented in readily available literature, this document consolidates current knowledge on its preparation and chemical properties.

Chemical Properties and Data

A summary of the key chemical identifiers and properties for this compound is provided below.

| Property | Value |

| CAS Number | 42186-06-1[1] |

| Molecular Formula | C₉H₈BrN[1] |

| Molecular Weight | 210.07 g/mol [1] |

| Purity | Typically ≥95% for commercial grades[1] |

| Storage | Room temperature, in a dry and sealed container[1] |

Synthesis and Experimental Protocols

The direct, first synthesis of this compound is not well-documented. However, its synthesis can be inferred from established organic chemistry reactions and protocols for structurally similar compounds. A common and logical synthetic route would involve the α-methylation of 4-bromophenylacetonitrile.

Logical Synthesis Pathway

A plausible and commonly employed method for the synthesis of 2-arylpropanenitriles involves the methylation of the corresponding arylacetonitrile. This reaction typically proceeds via the formation of a carbanion at the α-carbon, followed by nucleophilic attack on a methylating agent.

Caption: Logical pathway for the synthesis of this compound.

Experimental Protocol: Synthesis of α,α-dimethyl-4-bromophenylacetonitrile (An Analogous Procedure)

The synthesis involves the methylation of 4-bromophenylacetonitrile using a methylating agent in the presence of a phase transfer catalyst and an alkali solution.[1]

Reaction Scheme:

4-Bromophenylacetonitrile + 2 CH₃X → α,α-dimethyl-4-bromophenylacetonitrile

Reported Data:

| Parameter | Value | Reference |

| Starting Material | 4-Bromophenylacetonitrile | [1] |

| Solvent | Benzene | [1] |

| Catalyst | Phase transfer catalyst | [1] |

| Reactant | Methylating agent | [1] |

| Base | Alkali solution | [1] |

| Temperature | Low temperature | [1] |

| Yield | 84% to 90% | [1] |

| Purity | >99% (by Gas Chromatography) | [1] |

To synthesize the target compound, this compound, this procedure would be modified by using one equivalent of the methylating agent.

Biological Significance and Signaling Pathways

Currently, there is no specific, publicly available research detailing the direct biological activity or interaction of this compound with signaling pathways. Its primary role in the scientific literature is that of a precursor or intermediate in the synthesis of more complex, biologically active molecules.[1] For instance, it is utilized in the development of compounds with potential anti-inflammatory or anti-cancer properties.[1]

The investigation of the biological effects of such intermediates is not a common focus of research unless a specific screening program identifies them as active. Therefore, the diagram below represents a generalized workflow for assessing the potential biological activity of a chemical compound like this compound, rather than a known signaling pathway it modulates.

Caption: Generalized workflow for discovering the biological activity of a compound.

Conclusion

This compound serves as a versatile intermediate in organic synthesis. While the historical details of its first synthesis are not prominent in the scientific literature, its preparation can be achieved through established chemical methodologies, primarily the alkylation of 4-bromophenylacetonitrile. The lack of data on its direct biological activity underscores its primary application as a building block for creating more complex and potentially bioactive molecules. Further research into the properties and applications of this compound could yield new synthetic routes and potentially uncover novel biological effects.

References

Theoretical Investigations into the Electronic Structure of 2-(4-Bromophenyl)propanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to characterize the electronic structure of 2-(4-Bromophenyl)propanenitrile. While direct experimental and extensive theoretical studies on this specific molecule are not widely published, this document outlines a robust computational methodology based on established quantum chemical techniques, drawing parallels from studies on structurally similar compounds. This guide serves as a framework for conducting and interpreting theoretical research on this compound, which is valuable as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Introduction

This compound is a nitrile derivative with potential applications in organic synthesis, particularly in the development of biologically active compounds.[1] Understanding its electronic structure is crucial for predicting its reactivity, stability, and potential interactions with biological targets. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for elucidating these properties at the molecular level. This guide details the theoretical protocols for such an investigation, presents hypothetical data in a structured format, and visualizes the computational workflow.

Theoretical Methodology

The primary computational approach for studying the electronic structure of molecules like this compound is Density Functional Theory (DFT). This method provides a good balance between accuracy and computational cost for systems of this size.

Computational Details

All quantum chemical calculations would be performed using a standard computational chemistry software package, such as Gaussian. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, a popular hybrid functional, would be employed in conjunction with a split-valence basis set, such as 6-311++G(d,p), to accurately describe the electronic structure.[2] The geometry of the molecule would first be optimized to find its lowest energy conformation. Subsequent calculations, such as vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MESP) mapping, would be based on this optimized geometry.[2]

Key Experimental Protocols (Theoretical)

-

Geometry Optimization: The initial 3D structure of this compound is subjected to a geometry optimization calculation. This process iteratively adjusts the positions of the atoms to find the minimum energy structure on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been located.

-

Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated to characterize the stationary points on the potential energy surface and to predict the infrared (IR) and Raman spectra of the molecule. The potential energy distribution (PED) analysis can be used to assign the calculated vibrational modes to specific molecular motions.[2]

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity, kinetic stability, and optical properties of the molecule.[2][3]

-

Molecular Electrostatic Potential (MESP) Analysis: The MESP is mapped onto the electron density surface of the molecule. This provides a visual representation of the charge distribution and is used to identify electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions, such as drug-receptor binding.[2]

Predicted Electronic and Structural Properties

The following tables summarize the expected quantitative data from a DFT study on this compound. The values are hypothetical and serve as a template for presenting actual computational results.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-Br | 1.910 |

| C-C (ring) | 1.390 - 1.405 | |

| C-C (propanenitrile) | 1.530 | |

| C≡N | 1.155 | |

| Bond Angles (°) | C-C-Br | 119.5 |

| C-C-C (ring) | 119.0 - 121.0 | |

| C-C-C≡N | 110.0 | |

| Dihedral Angles (°) | C-C-C-C (ring) | 0.0 |

Table 2: Frontier Molecular Orbital Properties

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Energy Gap (ΔE) | 5.00 |

Table 3: Global Reactivity Descriptors

| Descriptor | Formula | Predicted Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.50 |

| Electron Affinity (A) | -ELUMO | 1.50 |

| Electronegativity (χ) | (I + A) / 2 | 4.00 |

| Chemical Hardness (η) | (I - A) / 2 | 2.50 |

| Chemical Softness (S) | 1 / (2η) | 0.20 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.20 |

Visualizations of Computational Workflow and Molecular Properties

The following diagrams, generated using the DOT language, illustrate the logical flow of the theoretical studies and the interpretation of the results.

Caption: Computational workflow for electronic structure analysis.

Caption: Relationship between electronic properties and drug development.

Conclusion

Theoretical studies based on Density Functional Theory provide a powerful and insightful approach to understanding the electronic structure of this compound. By calculating properties such as optimized geometry, frontier molecular orbital energies, and the molecular electrostatic potential, researchers can gain a deeper understanding of its reactivity, stability, and potential for intermolecular interactions. This knowledge is invaluable for guiding the synthesis of novel derivatives with desired biological activities and for accelerating the drug discovery and development process. The methodologies and frameworks presented in this guide offer a solid foundation for future computational research on this and related molecules.

References

A Technical Guide to the Solubility of 2-(4-Bromophenyl)propanenitrile in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of active pharmaceutical ingredients and chemical intermediates is a critical parameter in drug development, chemical synthesis, and materials science. It influences reaction kinetics, purification methods, and formulation strategies. This technical guide addresses the solubility of 2-(4-Bromophenyl)propanenitrile, a key intermediate in organic synthesis. Due to a lack of publicly available quantitative data, this document provides a comprehensive framework for its determination, including a detailed experimental protocol based on the widely accepted isothermal equilibrium method, a template for data presentation, and a discussion of the expected solubility behavior based on its chemical structure.

Introduction to this compound

This compound, with the molecular formula C₉H₈BrN, is an arylacetonitrile derivative.[1][2] Its structure, featuring a polar nitrile group (-C≡N) and a large, nonpolar bromophenyl group, suggests a nuanced solubility profile. The nitrile group can act as a hydrogen bond acceptor, while the bromophenyl ring contributes to van der Waals forces and potential π-π stacking interactions.[3] Like many nitriles, it is expected to be relatively insoluble in water but soluble in various organic solvents.[4] Understanding its solubility in common laboratory solvents is essential for its use in synthesis, purification (e.g., recrystallization), and as a precursor in the development of more complex molecules for pharmaceutical or material applications.[1]

Quantitative Solubility Data

Table 1: Experimental Solubility Data Template for this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| e.g., Acetone | e.g., 25 | e.g., HPLC-UV | ||

| e.g., Ethanol | e.g., 25 | e.g., Gravimetric | ||

| e.g., Toluene | e.g., 25 | |||

| e.g., Dichloromethane | e.g., 25 | |||

| e.g., Ethyl Acetate | e.g., 25 | |||

| e.g., Tetrahydrofuran (THF) | e.g., 25 | |||

| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 | |||

| e.g., Hexanes | e.g., 25 |

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol describes the "shake-flask method," a reliable and widely used technique for determining the thermodynamic equilibrium solubility of a compound.[5][6] This method involves creating a saturated solution by agitating an excess amount of the solid solute in the solvent for a sufficient time to reach equilibrium.[6][7]

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with airtight seals

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, GC, or UV-Vis spectrophotometer)

3.2. Procedure

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[5]

-

Solvent Addition: Add a precise, known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant temperature shaker set to the target temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[5][6] The exact time required should be determined by preliminary experiments, measuring the concentration at different time points until it remains constant.[6]

-

Phase Separation: Once equilibrium is reached, allow the vials to rest at the constant temperature for a period to let the excess solid settle. For a more rapid and complete separation, the samples can be centrifuged.

-

Sample Extraction: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Immediately pass the solution through a syringe filter to remove any remaining solid microparticles.

-

Dilution: Accurately dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Concentration Analysis: Analyze the concentration of the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the original solubility value by accounting for the dilution factor. Express the result in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The logical flow of the solubility determination protocol is outlined in the diagram below.

Caption: A flowchart of the isothermal equilibrium method for solubility measurement.

Discussion and Conclusion

The solubility of this compound will be governed by the principle of "like dissolves like." It is expected to show higher solubility in polar aprotic solvents (such as acetone, ethyl acetate, and THF) and aromatic solvents (like toluene) that can interact favorably with its chemical structure. Its solubility is likely to be lower in highly nonpolar solvents like hexanes and also in polar protic solvents where strong solvent-solvent interactions (like hydrogen bonding in alcohols) must be overcome.

By following the rigorous experimental protocol outlined in this guide, researchers can generate high-quality, reproducible solubility data. This information is invaluable for optimizing reaction conditions, developing effective purification strategies, and enabling the formulation of this compound for its intended applications in scientific and industrial settings.

References

- 1. This compound [myskinrecipes.com]

- 2. PubChemLite - this compound (C9H8BrN) [pubchemlite.lcsb.uni.lu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CAS 101184-73-0: 2-(4-Bromophenyl)-2-Methyl propionitrile [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to the Exploration of Novel Derivatives from 2-(4-Bromophenyl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-(4-bromophenyl)propanenitrile represent a promising scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of novel compounds derived from this versatile starting material. Detailed experimental protocols for the synthesis of key derivative classes, including quinolines, oxadiazoles, and nicotinonitriles, are presented. Quantitative data on reaction yields, physicochemical properties, and biological activities (antimicrobial, anti-inflammatory, and anticancer) are systematically summarized in tabular format for comparative analysis. Furthermore, this guide visualizes critical synthetic and biological pathways using Graphviz diagrams to facilitate a deeper understanding of the structure-activity relationships and potential therapeutic applications of these novel chemical entities.

Introduction

This compound is a valuable chemical intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure, featuring a reactive nitrile group and a bromine-substituted phenyl ring, allows for diverse functionalization, making it an ideal starting point for the creation of complex molecules with potential therapeutic value.[1] The exploration of derivatives from this core structure has led to the discovery of compounds with significant anti-inflammatory, antimicrobial, and anticancer properties. This guide serves as a technical resource for researchers engaged in the design, synthesis, and evaluation of novel drug candidates based on the this compound scaffold.

Synthetic Pathways and Key Derivatives

The chemical versatility of this compound allows for its transformation into a variety of heterocyclic and non-heterocyclic derivatives. The following sections detail the synthesis of prominent classes of these compounds.

Quinolines

Quinolines are a class of heterocyclic compounds known for their broad spectrum of biological activities. Derivatives of 2-(4-bromophenyl)quinoline-4-carbohydrazide have been synthesized and evaluated as potential microbial DNA-gyrase inhibitors.[2]

Experimental Protocol: Synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivatives [2]

-

Synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid (1): A mixture of isatin and 4-bromoacetophenone is refluxed in ethanol under basic conditions (e.g., using 33% KOH) for 12 hours.

-

Esterification (2): The resulting carboxylic acid (1) is heated in absolute ethanol with a catalytic amount of concentrated sulfuric acid for 12 hours to yield the corresponding ethyl ester.

-

Hydrazinolysis (3): The ester (2) is then treated with hydrazine hydrate in boiling ethanol for 7 hours to afford the key intermediate, 2-(4-bromophenyl)quinoline-4-carbohydrazide.

-

Synthesis of Final Derivatives: The carbohydrazide (3) can be further reacted with various electrophiles, such as triethyl orthoformate or substituted 2-chloro-N-aryl-acetamides, to yield a diverse range of quinoline derivatives.

1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are five-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.

Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles [3][4]

-

Formation of Acid Hydrazides: Substituted aromatic carboxylic acids are converted to their corresponding ethyl esters via Fischer esterification, followed by reaction with hydrazine hydrate in ethanol to yield the aryl acid hydrazides.

-

Preparation of the Second Intermediate: 3-(4-Bromobenzoyl)propionic acid is prepared through an electrophilic substitution reaction of bromobenzene with maleic anhydride.

-

Cyclization: The aryl acid hydrazide is reacted with 3-(4-bromobenzoyl)propionic acid in the presence of a dehydrating agent, such as phosphorus oxychloride, to yield the final 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazole derivatives.

Nicotinonitriles

Nicotinonitrile (3-cyanopyridine) derivatives are another important class of nitrogen-containing heterocycles with a range of biological applications.

Experimental Protocol: Synthesis of Nicotinonitrile Derivatives [5]

-

One-pot Reaction: A mixture of a ketone (e.g., 2-acetylnaphthalene), an aromatic aldehyde (e.g., 4-chlorobenzaldehyde), ethyl cyanoacetate, and ammonium acetate in ethanol is refluxed for approximately 8 hours.

-

Isolation: The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like DMF to afford the nicotinonitrile derivative.

Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for a range of biological activities, as summarized in the tables below.

Antimicrobial Activity

Several heterocyclic derivatives have shown promising activity against various bacterial and fungal strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Derivatives

| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |

| Quinoline | 2-(2-(2-(4-bromophenyl)quinoline-4-carbonyl)hydrazinyl)-N-(4-methoxyphenyl)acetamide | S. aureus | 38.64 (µM) | [2] |

| Quinoline | Ethyl 2-(2-(4-bromophenyl)quinoline-4-carbonyl)hydrazine-1-carbodithioate | S. aureus | 49.04 (µM) | [2] |

| Triazolothiadiazine | 6-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)-7H-[1][6][7]triazolo[3,4-b][1][2][7]thiadiazine | S. aureus | 1.56 | [8] |

| Triazolothiadiazine | 6-(4-bromophenyl)-3-(3,4-diethoxyphenyl)-7H-[1][6][7]triazolo[3,4-b][1][2][7]thiadiazine | E. coli | 3.12 | [8] |

Anti-inflammatory Activity

Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[9] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes.

Table 2: Anti-inflammatory Activity of Selected Derivatives

| Compound Class | Derivative | Assay | Activity | Reference |

| Propanoic Acid | 2-(3-fluorobiphenyl-4-yl)propanoic acid derivatives | Egg-albumin induced paw edema | Some derivatives showed higher activity than flurbiprofen | [10] |

| 1,3,4-Oxadiazole | 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles | Carrageenan-induced paw edema | Significant activity observed | [3] |

Anticancer Activity

The anticancer potential of these derivatives has been explored against various cancer cell lines.

Table 3: Anticancer Activity (IC50) of Selected Derivatives

| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |

| Quinoline-Oxadiazole | Derivative 8c | HepG2 | 0.14 | [11] |

| Quinoline-Oxadiazole | Derivative 12d | MCF-7 | 0.18 | [11] |

| Phenylacetamide | 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 | 52 | [12] |

| Phenylacetamide | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 | 80 | [12] |

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways of these derivatives is crucial for rational drug design and development.

Anti-inflammatory Mechanism: COX and NF-κB Inhibition

The anti-inflammatory effects of arylpropionic acid derivatives are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[13] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[13]

Furthermore, some anti-inflammatory compounds exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines and chemokines.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[14] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.[14]

Antimicrobial Mechanism: DNA Gyrase Inhibition

Certain quinoline derivatives have been shown to target microbial DNA gyrase, an essential enzyme for bacterial DNA replication.[2] By inhibiting this enzyme, these compounds disrupt bacterial proliferation, leading to cell death.

Conclusion and Future Perspectives

The exploration of new derivatives from this compound has yielded a rich diversity of chemical structures with promising biological activities. The synthetic accessibility of this starting material, coupled with the potential for functional group modification, makes it an attractive scaffold for the development of novel therapeutic agents. Future research should focus on optimizing the lead compounds identified in this guide to enhance their potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action will be critical for advancing these promising candidates through the drug development pipeline.

Experimental Workflow Overview

The general workflow for the exploration of new derivatives from this compound is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 8. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. ijpsr.com [ijpsr.com]

- 11. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 12. brieflands.com [brieflands.com]

- 13. Ibuprofen - Wikipedia [en.wikipedia.org]

- 14. NF-κB - Wikipedia [en.wikipedia.org]

Methodological & Application

Catalytic Synthesis of 2-(4-Bromophenyl)propanenitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic synthesis of 2-(4-bromophenyl)propanenitrile, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. The focus of this note is on a recently developed metal-free catalytic system that offers a safe and efficient alternative to traditional methylation methods.

Introduction

This compound is a key building block in organic synthesis, particularly for the construction of various phenylpropanoid derivatives. Traditional methods for its synthesis often involve the use of hazardous and toxic methylating agents. This application note details a robust and selective metal-free protocol for the α-methylation of 4-bromophenylacetonitrile, providing a safer and more environmentally benign approach. The presented methodology utilizes a quaternary ammonium salt as a solid, easy-to-handle methylating agent.

Catalytic System Overview

The primary catalytic system detailed in this document is a metal-free approach for the α-methylation of arylacetonitriles. This system offers high selectivity for mono-methylation and avoids the use of toxic and volatile conventional methylating reagents.

System Components:

-

Starting Material: 4-Bromophenylacetonitrile

-

Methylating Agent: Phenyltrimethylammonium iodide (PhMe₃NI)

-

Base: Cesium carbonate (Cs₂CO₃) or Potassium Hydroxide (KOH)

-

Solvent: Toluene or Anisole

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound via the α-methylation of 4-bromophenylacetonitrile.

| Catalyst System | Starting Material | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Metal-Free | 4-Bromophenylacetonitrile | Phenyltrimethylammonium iodide | Cs₂CO₃ | Toluene | 120 | Not Specified | 47 |

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound based on the metal-free α-methylation of 4-bromophenylacetonitrile.

Protocol 1: Metal-Free α-Methylation of 4-Bromophenylacetonitrile

Materials:

-

4-Bromophenylacetonitrile

-

Phenyltrimethylammonium iodide (PhMe₃NI)

-

Cesium Carbonate (Cs₂CO₃)

-

Toluene (anhydrous)

-

8 mL glass vial with a magnetic stirring bar and a septum screw cap

-

Argon gas supply

-

Standard laboratory glassware for workup and purification

-

Ethyl acetate (EtOAc)

-

2 N Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To an 8 mL glass vial equipped with a magnetic stirring bar, add 4-bromophenylacetonitrile (1 equivalent), phenyltrimethylammonium iodide (2 equivalents), and cesium carbonate (2 equivalents).

-

Seal the vial with a septum screw cap.

-

Evacuate the vial and backfill with argon. Repeat this process three times.

-

Add anhydrous toluene (to make a 0.2 M solution with respect to the starting material) via syringe.

-

Replace the septum screw cap with a closed cap and seal tightly.

-

Heat the reaction mixture to 120 °C in a preheated heating block and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Add 2 mL of 2 N HCl to the reaction mixture.

-

Extract the mixture with ethyl acetate (3 x 5 mL).

-

Combine the organic layers and wash with 2 N HCl (2 x 1 mL) and then with brine (1 x 2 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford this compound.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Proposed Reaction Mechanism

Caption: Proposed mechanism for the α-methylation of 4-bromophenylacetonitrile.

Application Notes and Protocols for 2-(4-Bromophenyl)propanenitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)propanenitrile is a versatile bifunctional building block in medicinal chemistry. Its structure, featuring a reactive nitrile group and a brominated aromatic ring, offers multiple avenues for synthetic elaboration, making it a valuable precursor for the synthesis of a diverse range of heterocyclic and carbocyclic scaffolds with potential therapeutic applications. The presence of the bromine atom allows for facile modification through various cross-coupling reactions, while the propanenitrile moiety can be manipulated to introduce key pharmacophoric features. This document provides an overview of its applications and detailed protocols for its use in the synthesis of medicinally relevant compounds.

Key Physicochemical and Safety Data

A summary of important data for this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₉H₈BrN |

| Molecular Weight | 210.07 g/mol |

| CAS Number | 42186-06-1 |

| Appearance | Not specified (typically a solid or oil) |

| Storage | Room temperature, dry and sealed |

Safety Information: this compound is harmful if swallowed, in contact with skin, or inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE) should be worn when handling this compound.

Applications in Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of various bioactive molecules, including but not limited to:

-

Anticonvulsant Agents: The 2-arylpropanenitrile scaffold is a feature in some compounds with anticonvulsant properties. The nitrile group and the aromatic ring can be modified to interact with biological targets involved in seizure activity.

-

Anti-inflammatory and Anti-cancer Agents: As an intermediate, it plays a role in the development of compounds with potential anti-inflammatory or anti-cancer activities.

-

Heterocyclic Scaffolds: The nitrile functionality is a versatile handle for the construction of various nitrogen-containing heterocycles, which are prevalent in many drug classes.

Experimental Protocols

The following protocols detail the synthesis of medicinally relevant compounds and intermediates starting from or related to this compound.

Protocol 1: Synthesis of 2-(4-Bromophenyl)propanoic Acid via Nitrile Hydrolysis

This protocol describes the hydrolysis of the nitrile group to a carboxylic acid, a common transformation in drug development to introduce a key acidic functional group or to enable further derivatization.

Reaction Scheme:

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄) or Sodium Hydroxide (NaOH) pellets

-

Glacial Acetic Acid

-

Water

-

Diethyl ether or Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)

Procedure (Acid-Catalyzed Hydrolysis):

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of glacial acetic acid and water (1:1 v/v).

-